molecular formula C3H4N2O4 B1211445 Oxaluric acid CAS No. 585-05-7

Oxaluric acid

Cat. No. B1211445
CAS RN: 585-05-7
M. Wt: 132.08 g/mol
InChI Key: UWBHMRBRLOJJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid, also known as ethanedioic acid, is a colorless, crystalline, toxic organic compound belonging to the family of carboxylic acids . It is widely used as an acid rinse in laundries, where it is effective in removing rust and ink stains because it converts most insoluble iron compounds into a soluble complex ion .


Synthesis Analysis

Oxaluric acid is a major product of singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine . It can induce G to T and G to C transversions in DNA synthesis and is a substrate for DNA repair enzymes .


Molecular Structure Analysis

Oxalic acid is an organic acid with the systematic name ethanedioic acid and chemical formula HO−C(=O)−C(=O)−OH, also written as (COOH)2 or (CO2H)2 or H2C2O4 . It is the simplest dicarboxylic acid .


Chemical Reactions Analysis

Oxaluric acid serves as a non-metabolizable inducer for allantoin degradation in Saccharomyces cerevisiae, even in strains lacking urea carboxylase . Induction observed with parabanic acid was found to result from its spontaneous breakdown to oxaluric acid .


Physical And Chemical Properties Analysis

Oxalic acid is a common organic compound. A range of living organisms — including fungi, bacteria, plants, animals, and humans — produce it . It occurs in nature both as insoluble salts formed with divalent metals such as calcium or copper and in a soluble form mainly as salts of sodium and potassium or as a free acid .

Scientific Research Applications

1. Cytogenetic Effects

Oxaluric acid, a product of radiolytic degradation of cytosine, has been investigated for its cytogenetic effects. In a study using broad bean root meristem, oxaluric acid did not induce chromosomal aberrations to a significant extent, unlike parabanic acid (Pesina & Sosna, 2008).

2. DNA Oxidation and Mutagenicity

Oxaluric acid emerges as a major product of singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine in DNA. The formation of oxaluric acid via oxidized intermediates, and its role in further oxidation reactions affecting DNA integrity, has garnered interest (Duarte et al., 2000).

3. Biological Features and DNA Repair

Oxaluric acid's biological characteristics, particularly in the context of DNA synthesis and repair, have been researched. It induces specific types of transversions in DNA synthesis and is a substrate for DNA repair enzymes like formamidopyrimidine DNA N-glycosylase (Fpg) and endonuclease III (endo III), suggesting a notable role in cellular repair mechanisms (Duarte et al., 2001).

4. Biochemical Induction in Yeast

In Saccharomyces cerevisiae, oxaluric acid has been identified as a non-metabolizable inducer of allantoin degradative enzymes. This discovery highlights its potential in biochemical pathway studies and yeast metabolism (Sumrada & Cooper, 1974).

5. Chemical Properties and Interrelationships

Research on the properties and interrelationships of oxaluric and parabanic acids has provided insights into their behavior and transformations under different conditions, which is critical for understanding their biological and chemical roles (Andrews & Sell, 1955).

6. Oxidation of Uric Acid

Oxaluric acid has been identified as a product of the oxidation of uric acid by various oxidizing species, offering insights into the metabolic pathways and potential antioxidant roles of uric acid (Kaur & Halliwell, 1990).

7. Precursor in Oxidation Reactions

Studies have shown that oxaluric acid acts as a precursor in specific oxidation reactions, further elucidating its role in complex biochemical pathways (Iida et al., 2019).

8. Structural and Spectroscopic Investigations

Research into the structural and spectroscopic properties of compounds involving oxaluric acid, such as glycinium oxalurate, has expanded our understanding of molecular interactions and the physical properties of these compounds (Kavitha et al., 2017).

Safety And Hazards

While small amounts of oxalic acid are not harmful, this compound can inhibit the absorption of other important nutrients. For this reason, some people refer to oxalic acid, or oxalate, as an anti-nutrient. In some people, it can also increase the risk of kidney stones .

Future Directions

Oxaluric acid is the predominant product of singlet oxygen-mediated oxidation of 8-oxo-7,8-dihydroguanine in DNA, with its formation likely occurring via an oxidized guanidinohydantoin intermediate and subsequent hydrolytic steps . This could be a potential area of future research.

properties

IUPAC Name

2-(carbamoylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O4/c4-3(9)5-1(6)2(7)8/h(H,7,8)(H3,4,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBHMRBRLOJJAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207214
Record name Oxaluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxaluric acid

CAS RN

585-05-7
Record name Oxaluric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=585-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxaluric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxaluric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxaluric acid
Reactant of Route 2
Reactant of Route 2
Oxaluric acid
Reactant of Route 3
Reactant of Route 3
Oxaluric acid
Reactant of Route 4
Reactant of Route 4
Oxaluric acid
Reactant of Route 5
Oxaluric acid
Reactant of Route 6
Oxaluric acid

Citations

For This Compound
813
Citations
V Duarte, D Gasparutto, LF Yamaguchi… - Journal of the …, 2000 - ACS Publications
… Oxaluric acid was found to be the final stable decomposition … We found that oxaluric acid is formed via an oxidized … release of guanidine are likely to give rise to oxaluric acid. …
Number of citations: 141 pubs.acs.org
V Duarte, D Gasparutto, M Jaquinod… - Chemical Research …, 2001 - ACS Publications
… of oxaluric acid as the final product. We report herein on the biological features of oxaluric acid … Nucleotide insertion opposite oxaluric acid, catalyzed by Kf exo - and Taq indicates, that …
Number of citations: 82 pubs.acs.org
JC Andrews, IT Sell - Archives of Biochemistry and Biophysics, 1955 - Elsevier
… by Cerecedo (2-4) in whose scheme, dietary pyrimidines could serve as a source, being finally metabolized to parabanic acid (I) which can be assumed to hydrolyze to oxaluric acid (II) …
Number of citations: 22 www.sciencedirect.com
R Sumrada, TG Cooper - Journal of bacteriology, 1974 - Am Soc Microbiol
… oxaluric acid from medium and extracts of oxaluric acid-induced cells. Samples of the medium after addition of oxaluric acid (… for 1.5 generations in the presence of oxaluric acid (U) were …
Number of citations: 54 journals.asm.org
FW Ellis - The Boston Medical and Surgical Journal, 1888 - Mass Medical Soc
The oxalate is very insoluble in water. This prop-erty tends to render obscure the explanation of its mode of elimination from the system. The acid phosphate of sodium, which is …
Number of citations: 1 www.nejm.org
C Seguy, G Pratviel, B Meunier - Chemical Communications, 2001 - pubs.rsc.org
… In order to determine the exact structure of this compound, we report here the 1 H NMR analysis of the oxaluric acid derivative, d(OxapT) (see Scheme 1), obtained from the two-electron …
Number of citations: 15 pubs.rsc.org
G Dryhurst, PJ Elving - Analytical Chemistry, 1968 - ACS Publications
… basis of a pH where the oxaluric acid wave does not fall in the … be selected where the oxaluric acid wave has the most … in therange of 0.2 to 1 mM oxaluric acid, whereas pH 4.7 might be …
Number of citations: 8 pubs.acs.org
H Kaur, B Halliwell - Chemico-biological interactions, 1990 - Elsevier
… acid decomposes to give oxaluric acid. Thus 50 ~M parabanic acid in 10 mM KH2PO4--KOH buffer (pH 7.4) was almost completely converted to oxaluric acid after incubation at 37 C for …
Number of citations: 310 www.sciencedirect.com
HS Shieh, D Voet - … Section B: Structural Crystallography and Crystal …, 1975 - scripts.iucr.org
… that para- banic acid is hydrolyzed to oxaluric acid at room tem- perature (Andrews & Sell, … Accordingly, the unassigned peaks in the E map were taken to be oxaluric acid and a water …
Number of citations: 29 scripts.iucr.org
S Iida, Y Ohkubo, Y Yamamoto… - Journal of clinical …, 2017 - jstage.jst.go.jp
… to oxaluric acid at neutral or alkaline pH. The total yields of parabanic acid and oxaluric acid … The total yields of parabanic acid and oxaluric acid were high in the uric acid oxidation …
Number of citations: 24 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.